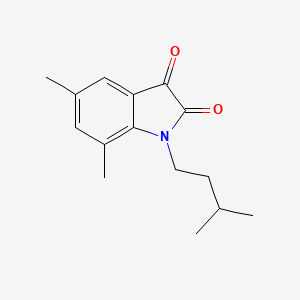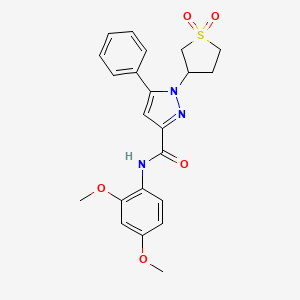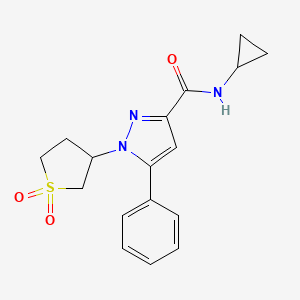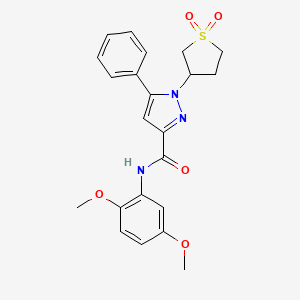
5,7-dimethyl-1-(3-methylbutyl)-2,3-dihydro-1H-indole-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-dimethyl-1-(3-methylbutyl)-2,3-dihydro-1H-indole-2,3-dione, commonly known as DMDI, is an organic compound belonging to the indole family. It is a white crystalline solid that is soluble in polar solvents such as methanol and ethanol. DMDI has been extensively studied due to its wide range of applications in the field of chemistry, including its use as a building block in the synthesis of various pharmaceuticals and natural products.
Wissenschaftliche Forschungsanwendungen
DMDI has been used in a variety of scientific research applications, including the synthesis of various pharmaceuticals and natural products. It has also been used as a starting material for the synthesis of a variety of heterocyclic compounds, such as indole-3-carboxylic acid, indole-3-carboxamide, and indole-3-carboxylic acid derivatives. Additionally, DMDI has been used in the synthesis of various amino acids and peptides.
Wirkmechanismus
DMDI is an organic compound that belongs to the indole family. It is a white crystalline solid that is soluble in polar solvents such as methanol and ethanol. The mechanism of action of DMDI is not fully understood, but it is believed to act as an inhibitor of the enzyme cytochrome P450. This enzyme is involved in the metabolism of several drugs and is responsible for the breakdown of drugs in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMDI are not well understood. However, studies have shown that DMDI has the potential to interact with a variety of enzymes, including cytochrome P450, which is involved in the metabolism of several drugs. Additionally, DMDI has been shown to have anti-inflammatory, anti-oxidant, and anti-bacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using DMDI in laboratory experiments is its availability. DMDI is commercially available and can be easily synthesized in the laboratory. Additionally, DMDI is relatively inexpensive and can be stored for long periods of time without degradation. However, the solubility of DMDI in polar solvents is limited, and it is not soluble in non-polar solvents.
Zukünftige Richtungen
The potential applications of DMDI are vast, and there are many future directions for research. Some of these include further studies on the mechanism of action of DMDI, the development of novel synthesis methods, and the exploration of its potential applications in medicine. Additionally, further research could be done on the biochemical and physiological effects of DMDI, as well as its potential toxicity and side effects. Finally, further research could be done on the use of DMDI in the synthesis of various heterocyclic compounds, amino acids, and peptides.
Synthesemethoden
DMDI can be synthesized by several methods. The most common method is the Friedel-Crafts alkylation of indole with 3-methylbutyl bromide. This reaction produces a mixture of 5,7-dimethyl-1-(3-methylbutyl)-2,3-dihydro-1H-indole-2,3-dione and 5-methyl-1-(3-methylbutyl)-2,3-dihydro-1H-indole-2,3-dione. The mixture can then be separated by column chromatography to obtain pure DMDI.
Eigenschaften
IUPAC Name |
5,7-dimethyl-1-(3-methylbutyl)indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-9(2)5-6-16-13-11(4)7-10(3)8-12(13)14(17)15(16)18/h7-9H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKKIIACFFPZII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C(=O)N2CCC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopentyl-5,7-dimethylindoline-2,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B6522793.png)

![1-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[2-(morpholin-4-yl)ethyl]-5-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B6522805.png)
![1-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[(furan-2-yl)methyl]-5-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B6522812.png)
![N-[4-(dimethylamino)phenyl]-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B6522820.png)



![N-[3'-acetyl-6,7-dichloro-2-oxo-1-(2-phenoxyethyl)-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl]acetamide](/img/structure/B6522851.png)
![N-{3'-acetyl-7-chloro-1-[2-(4-methylphenoxy)ethyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide](/img/structure/B6522854.png)
![N-(3'-acetyl-7-chloro-2-oxo-1-{[2-(propan-2-yloxy)phenyl]methyl}-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl)acetamide](/img/structure/B6522858.png)
![3-(trifluoromethyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B6522876.png)
![2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B6522886.png)
![4-(dipropylsulfamoyl)-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide](/img/structure/B6522910.png)